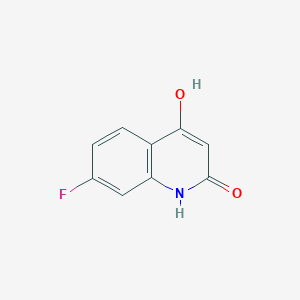

7-fluoro-4-hydroxyquinolin-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

71886-20-9 |

|---|---|

Molecular Formula |

C9H6FNO2 |

Molecular Weight |

179.15 g/mol |

IUPAC Name |

7-fluoro-4-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C9H6FNO2/c10-5-1-2-6-7(3-5)11-9(13)4-8(6)12/h1-4H,(H2,11,12,13) |

InChI Key |

JYJYIFHHYIEUCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C=C2O |

Origin of Product |

United States |

Contextualization Within the Quinolone Chemical Class and Its Research Significance

The quinolone chemical class, characterized by a bicyclic core structure, is a prominent scaffold in medicinal chemistry. nih.govnih.gov Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. sapub.org The versatility of the quinolone ring system allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The 4-hydroxyquinolin-2(1H)-one moiety, in particular, is a recognized pharmacophore present in numerous biologically active compounds. researchgate.netresearchgate.net Molecules containing this core structure have been investigated for their potential as antifungal agents, inhibitors of photosynthesis, and even as cytotoxic agents against cancer cell lines. nih.govnih.govnih.gov The significance of this chemical class lies in its proven track record as a source of effective therapeutic agents and its continued potential for the discovery of new drug candidates. The exploration of novel derivatives, such as 7-fluoro-4-hydroxyquinolin-2(1H)-one, is a testament to the enduring importance of the quinolone scaffold in the quest for improved medicines.

Rationale for Fluorine Substitution in Heterocyclic Scaffold Research

The introduction of fluorine into heterocyclic scaffolds is a widely employed strategy in modern drug discovery, valued for its ability to modulate a molecule's physicochemical and biological properties. The unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to its profound impact on a drug candidate's profile.

Strategically placing fluorine in a molecule can lead to several advantageous effects. It can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. Fluorine substitution can also alter the acidity or basicity of nearby functional groups, which can improve a compound's bioavailability and binding affinity to its target. Furthermore, the incorporation of fluorine can influence a molecule's conformation and lipophilicity, which in turn affects its permeability across biological membranes. In the context of 7-fluoro-4-hydroxyquinolin-2(1H)-one, the fluorine atom at the 7-position is expected to confer some of these beneficial properties, making it an attractive candidate for further investigation in medicinal chemistry.

Structure Activity Relationship Sar Studies of 7 Fluoro 4 Hydroxyquinolin 2 1h One Derivatives

Influence of Fluorine Substitution on Molecular Recognition and Activity

The substitution of a hydrogen atom with fluorine at the C-7 position of the 4-hydroxyquinolin-2(1H)-one ring system profoundly impacts the molecule's properties and its interaction with biological targets. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can alter the electronic distribution within the aromatic ring, influencing the acidity of the N-1 proton and the 4-hydroxy group. This, in turn, can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with receptor binding sites.

Impact of Substituents at N-1, C-3, C-4, C-6, C-7, and C-8 Positions

Systematic modifications at various positions of the 7-fluoro-4-hydroxyquinolin-2(1H)-one scaffold have provided valuable insights into the structural requirements for biological activity.

N-1 Position: Alkylation or arylation at the N-1 position can significantly influence the compound's properties. The introduction of small alkyl groups can enhance lipophilicity and may lead to improved cell permeability. Larger or more complex substituents at this position can be tailored to interact with specific pockets within a receptor binding site, potentially increasing potency and selectivity.

C-3 Position: The C-3 position is a common site for modification. The introduction of various substituents, such as alkyl, aryl, or heterocyclic moieties, can have a dramatic effect on biological activity. For instance, in a series of related 3-aryl-4-hydroxyquinolin-2(1H)-ones, the nature and substitution pattern of the aryl group were found to be critical for their antagonist activity at the NMDA/glycine site. nih.gov

C-4 Position: While the parent compound features a hydroxyl group at the C-4 position, which is crucial for its tautomeric properties and potential as a hydrogen bond donor and acceptor, derivatization of this group can lead to altered activity. For example, conversion to a benzyloxy group has been explored in related quinolinone series to introduce additional points of interaction. nih.gov

C-6 and C-8 Positions: Substitution at the C-6 and C-8 positions, flanking the C-7 fluorine, can modulate the electronic environment of the benzene (B151609) ring and introduce steric constraints. In a study of fluorinated 2-oxo-quinoline derivatives as cannabinoid CB2 receptor ligands, it was observed that the size of the substituent at the C-8 position made a significant difference in binding affinity. nih.gov Specifically, a larger tert-butyl group at C-8 enhanced binding affinity compared to a smaller substituent. nih.gov

The following table summarizes the impact of various substituents on the cannabinoid CB2 receptor binding affinity of a series of fluorinated 2-oxo-quinoline derivatives, which, while not all being 7-fluoro-4-hydroxy-2(1H)-ones, provide valuable insights into the SAR of this general scaffold.

| Compound | R1 (C-3) | R2 (C-6) | R3 (C-8) | CB2 Ki (nM) |

| 1 | H | H | H | >10000 |

| 2 | H | H | tert-butyl | 2.8 |

| 3 | H | NO2 | H | 1.9 |

Identification of Key Pharmacophoric Elements for Biological Interactions

Pharmacophore modeling is a crucial tool in understanding the essential structural features required for a molecule to interact with a specific biological target. For this compound derivatives, several key pharmacophoric elements can be identified based on their structure and the SAR data from related compounds.

A typical pharmacophore model for this class of compounds would likely include:

A hydrogen bond acceptor: The carbonyl oxygen at the C-2 position is a strong hydrogen bond acceptor.

A hydrogen bond donor/acceptor: The hydroxyl group at the C-4 position can act as both a hydrogen bond donor and acceptor, making it a critical feature for interaction with polar residues in a binding pocket.

An aromatic ring system: The quinolinone core provides a rigid aromatic scaffold that can engage in π-π stacking or hydrophobic interactions.

A hydrophobic feature: The fluorine atom at the C-7 position, along with other alkyl or aryl substituents, contributes to the hydrophobic character of the molecule.

Additional features based on substitution: Substituents at the N-1, C-3, C-6, and C-8 positions can introduce additional hydrogen bond donors/acceptors, hydrophobic centers, or charged groups that can be incorporated into more refined pharmacophore models for specific targets.

The spatial arrangement of these features is critical for optimal binding to a target receptor. The development of a robust pharmacophore model can guide the design of new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. For this compound derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby streamlining the drug discovery process.

The development of a QSAR model involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules, such as:

Electronic descriptors: These include parameters like atomic charges, dipole moment, and HOMO/LUMO energies, which are influenced by the C-7 fluorine and other substituents.

Steric descriptors: Molar volume, surface area, and specific shape indices describe the size and shape of the molecule, which are important for fitting into a receptor's binding site.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient) quantifies the lipophilicity of the molecule, which affects its membrane permeability and binding to hydrophobic pockets.

Topological descriptors: These describe the connectivity and branching of the molecule.

Once these descriptors are calculated for a training set of compounds with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build the QSAR model. A robust QSAR model will have high predictive power, as determined by internal and external validation techniques. Such models can then be used to prioritize the synthesis of new derivatives with the highest predicted activity, saving time and resources in the search for new therapeutic agents. While specific QSAR models for this compound are not extensively reported in the public domain, the principles of QSAR are widely applied to similar heterocyclic systems.

In Vitro Biological Activities and Mechanistic Investigations of 7 Fluoro 4 Hydroxyquinolin 2 1h One Analogues

Enzyme Inhibition Studies

Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone derivatives are well-established inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication, repair, and recombination in bacteria. researchgate.netnih.gov The 4-hydroxy-2-quinolone moiety has been identified as a critical pharmacophore for the inhibition of the DNA gyrase B subunit (GyrB). nih.gov

Analogues of 7-fluoro-4-hydroxyquinolin-2(1H)-one have been designed and evaluated for their inhibitory activity against these topoisomerases. The introduction of a fluorine atom at the 7-position is a common feature in many potent fluoroquinolone antibiotics, often enhancing their antibacterial efficacy. researchgate.net Research has shown that modifications to the quinolone scaffold can lead to compounds with potent activity against both wild-type and fluoroquinolone-resistant bacterial strains. nih.govnih.gov For instance, certain 4-(aminomethyl)quinolin-2(1H)-ones have demonstrated potent inhibition of both DNA gyrase and topoisomerase IV, with activity against ciprofloxacin-resistant Gram-negative pathogens. nih.gov

The mechanism of action involves the stabilization of the enzyme-DNA cleavage complex, which leads to the arrest of DNA replication and ultimately bacterial cell death. researchgate.netunipa.it X-ray crystallography studies have revealed that these inhibitors bind to the classical quinolone binding site within the topoisomerase-DNA complex. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Bacterial Strain |

| f1 | S. aureus GyrB | 1.21 | Staphylococcus aureus |

| f4 | S. aureus GyrB | 0.31 | Staphylococcus aureus |

| f14 | S. aureus GyrB | 0.28 | Staphylococcus aureus |

Data sourced from a study on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. nih.gov

Modulation of Reverse Transcriptase Activity (e.g., HIV-1 RT)

The global health burden of Acquired Immunodeficiency Syndrome (AIDS), caused by the Human Immunodeficiency Virus (HIV), has driven extensive research into novel antiviral agents. HIV-1 reverse transcriptase (RT) is a key enzyme in the viral replication cycle, making it a prime target for therapeutic intervention. nih.gov

Derivatives of the quinolin-2-one scaffold have been synthesized and evaluated for their in vitro inhibitory activity against HIV-1 RT. nih.gov These compounds are designed based on the common pharmacophore of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Structure-activity relationship (SAR) and molecular docking studies have been employed to understand the mode of interaction of these analogues with the allosteric pocket of the enzyme. nih.gov Certain quinolin-2-one analogues have demonstrated potent inhibitory activities, with IC50 values in the sub-micromolar range, comparable to established NNRTIs like efavirenz. nih.gov

| Compound | Target Enzyme | IC50 (µM) |

| 4a2 | HIV-1 RT | 0.21 |

| 4d2 | HIV-1 RT | 0.15 |

Data from a study on quinolin-2-one alkaloid derivatives as inhibitors of HIV-1 reverse transcriptase. nih.gov

Kinase Inhibitory Effects (e.g., B-RAF/C-RAF, ERK, c-Met)

Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline (B57606) and quinolinone scaffolds have been extensively utilized in the design of kinase inhibitors.

B-RAF/C-RAF Inhibition: The RAF kinases are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. nih.gov Analogues based on the quinoline scaffold have been developed as potent inhibitors of both B-RAF and C-RAF kinases. nih.govnih.gov For example, certain 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines have shown selective inhibition of B-Raf and its oncogenic mutant B-RafV600E over C-Raf. nih.gov

ERK Inhibition: Extracellular signal-regulated kinases (ERK1/2) are downstream effectors in the MAPK pathway. nih.govnih.gov While direct analogues of this compound targeting ERK are not prominently reported, structurally related pyridin-2(1H)-one derivatives have been identified as selective and orally bioavailable inhibitors of ERK kinase activity. nih.gov

c-Met Inhibition: The hepatocyte growth factor receptor (c-Met) is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and metastasis. nih.govnih.gov Derivatives of 4-phenoxy-quinoline have been investigated as c-Met kinase inhibitors. nih.govnih.gov Quantitative structure-activity relationship (QSAR) models have been developed to predict the c-Met kinase inhibition potential of these compounds, highlighting the importance of molecular mass, electronegativity, and partial charges for activity. nih.gov

| Compound Class | Target Kinase(s) | Key Findings |

| Quinolone-based diarylamides | B-RAF, C-RAF | Potent inhibition of B-RAF V600E/V600K and C-RAF. nih.gov |

| 4-(3-hydroxyanilino)quinazolines | B-RAF, EGFR, VEGFR2 | Selective inhibition of B-Raf and B-RafV600E. nih.gov |

| 4-(2-fluorophenoxy) quinolines | c-Met | Activity influenced by mass, electronegativity, and partial charges. nih.gov |

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. In medicine, bacterial urease, particularly from Helicobacter pylori, is a significant virulence factor associated with gastritis, peptic ulcers, and gastric cancer. mdpi.com Therefore, the inhibition of urease is a valuable therapeutic strategy.

Quinolone antibiotics, including fluoroquinolones, have been identified as promising inhibitors of urease. mdpi.com The inhibitory potential of these compounds is often linked to their ability to chelate the nickel ions within the enzyme's active site. Modifications of the carboxylic acid group of fluoroquinolones, such as conversion to hydroxamic acids, hydrazides, and amides, have yielded potent urease inhibitors. mdpi.com

Histone Deacetylase (HDAC) Modulation

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins. nih.govmdpi.com The inhibition of HDACs has emerged as a promising approach in cancer therapy, as it can lead to cell cycle arrest, differentiation, and apoptosis in tumor cells. mdpi.commdpi.com

While research directly on this compound analogues as HDAC inhibitors is limited, the closely related quinazolin-4(3H)-one scaffold has been successfully employed in the design of potent HDAC inhibitors. nih.govmdpi.com These compounds typically consist of a cap group that interacts with the rim of the HDAC active site, a linker, and a zinc-binding group that chelates the zinc ion in the catalytic domain. Novel quinazoline-4-(3H)-one derivatives have been synthesized and shown to be potent and selective inhibitors of specific HDAC isoforms, such as HDAC6. mdpi.com

| Compound Series | Target Enzyme | Key Findings |

| Quinazoline-4-(3H)-one derivatives | HDAC6 | Compound 5b identified as a potent and selective HDAC6 inhibitor with an IC50 of 150 nM. mdpi.com |

| 4-oxoquinazoline-based N-hydroxypropenamides | Total HDACs, HDAC6 | Compounds 10l and 10m showed potent HDAC inhibitory activity (IC50 values, 0.041–0.044 μM). nih.gov |

Platelet CRTAase Activity

Following a comprehensive review of the available scientific literature, no research findings pertaining to the in vitro biological activities or mechanistic investigations of this compound analogues on platelet CRTAase activity were identified.

Cellular Pathway Modulation and Phenotypic Effects (In Vitro)

Analogues of this compound, particularly those within the broader quinolone and quinolinone chemical classes, have demonstrated a range of biological effects in vitro. These activities are largely attributed to their ability to interact with and modulate critical cellular machinery, leading to distinct phenotypic outcomes in cancer cell models.

Antiproliferative Effects on Specific Cancer Cell Lines

The antiproliferative capacity of quinolinone analogues has been extensively documented across a variety of human cancer cell lines. Research has shown that modifications to the quinolinone scaffold can yield compounds with potent cytotoxic activity. nih.gov For instance, certain 4(1H)-quinolone derivatives have shown a more potent antiproliferative effect against a panel of human tumor cell lines than the lead compound, 7-chloro-4(1H)-quinolone. nih.gov

One study identified a tetrahydroquinolinone derivative, 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one, as having potent cytotoxicity against both colon (HCT-116) and lung (A549) cancer cell lines. nih.gov Similarly, novel 4-hydroxyquinolone analogues have been evaluated against HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast) carcinoma cell lines, with some compounds showing promising IC₅₀ values. nih.gov

Fluoroquinolone (FQ) analogues have also been a major focus. The functionalization of acid hydrazides of moxifloxacin (B1663623) and ofloxacin (B1677185) has led to the development of compounds with significant growth inhibition against the NCI-60 panel of human tumor cell lines. nih.govresearchgate.net One ofloxacin derivative, in particular, demonstrated sub-micromolar efficacy against multiple cell lines, including breast cancer (MDA-MB-468, MCF-7), non-small cell lung cancer (HOP-92), and central nervous system cancer (SNB-19, U-251). researchgate.net Lipophilic fluoroquinolones bearing a 7-anilino substitution have also exhibited notable antiproliferative capabilities in various solid and liquid cancer cell lines, including breast, pancreatic, colorectal, and leukemia cell lines. nih.gov

| Compound Class | Specific Analogue | Cancer Cell Line | Reported Activity (IC₅₀ / GI₅₀) | Source |

|---|---|---|---|---|

| 4(1H)-Quinolone Derivative | Compound 7e | HepG2 (Liver) | < 1.0 µM | nih.gov |

| Tetrahydroquinolinone Derivative | Compound 4a | HCT-116 (Colon), A549 (Lung) | Potent cytotoxicity observed | nih.gov |

| Ofloxacin Analogue | Compound VIb | MDA-MB-468 (Breast) | 0.41 µM | researchgate.net |

| Ofloxacin Analogue | Compound VIb | MCF-7 (Breast) | 0.42 µM | researchgate.net |

| Ofloxacin Analogue | Compound VIb | HOP-92 (Lung) | 0.50 µM | researchgate.net |

| Lipophilic Fluoroquinolone | nitroFQ 3b | PANC1 (Pancreatic) | 49 µM | nih.gov |

| Lipophilic Fluoroquinolone | nitroFQ 3b | MCF7 (Breast) | 6 µM | nih.gov |

Induction of Apoptosis Pathways (Intrinsic and Extrinsic)

A primary mechanism behind the antiproliferative effects of these compounds is the induction of apoptosis, or programmed cell death. Studies have shown that this compound analogues can trigger both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.

For example, a potent 4(1H)-quinolone derivative was found to induce apoptosis in HepG2 liver cancer cells in a dose-dependent manner, as confirmed by Annexin V/FITC-PI assay. nih.gov Further mechanistic studies on fluoroquinolone analogues demonstrated that their apoptotic effects are mediated through the modulation of key regulatory proteins. nih.govresearchgate.net In MCF-7 breast cancer cells, treatment with active compounds led to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govresearchgate.net This shift is a hallmark of the intrinsic pathway, which leads to mitochondrial outer membrane permeabilization and the subsequent activation of caspase-9. nih.govresearchgate.net

Activation of the extrinsic pathway has also been observed, evidenced by the activation of caspase-8. nih.govresearchgate.net Both pathways converge on the activation of executioner caspases, such as caspase-3. One study on a 4-Hydroxyquinazoline (B93491) derivative showed that it significantly increased the expression of Bax, decreased Bcl-2 expression, and activated Caspase-3 in HCT-15 and HCC1937 cell lines. mdpi.com This confirms the ability of these compounds to effectively trigger the cellular machinery of apoptosis.

Disruption of Microtubule Assembly and Cell Cycle Arrest (e.g., G2/M phase)

Several quinolinone analogues exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. nih.govnih.govmdpi.com By disrupting the normal assembly and disassembly of tubulin polymers, these agents can halt the cell cycle, typically at the G2/M transition phase, and ultimately lead to cell death. nih.govnih.govmdpi.com

For example, certain 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones have been identified as novel tubulin polymerization inhibitors. nih.gov These compounds were shown to induce cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells, an effect similar to that of the known microtubule-destabilizing agent combretastatin (B1194345) A-4. nih.gov Similarly, a tetrahydroquinolinone derivative was also found to cause cell cycle arrest at the G2/M phase in lung cancer cells. nih.gov

Western blot analysis has supported these findings, showing that treatment with a potent 4(1H)-quinolone derivative can induce G2/M phase arrest through a p53-dependent pathway. nih.gov This disruption of the mitotic spindle prevents proper chromosome segregation, triggering cellular checkpoints that lead to apoptosis. mdpi.com

Modulation of Cell Migration and Angiogenesis in Cellular Models

The progression of cancer is not only dependent on proliferation but also on the ability of tumor cells to migrate, invade surrounding tissues, and stimulate the formation of new blood vessels (angiogenesis). Some quinolinone analogues have shown potential in inhibiting these processes in vitro.

The vascular endothelial growth factor (VEGF) and its receptor (VEGFR-2) are principal regulators of angiogenesis. dovepress.com Certain quinazoline (B50416) derivatives have been designed as potent VEGFR-2 inhibitors, thereby blocking the signaling pathway that stimulates endothelial cell proliferation and migration. dovepress.com In cellular models, these compounds can effectively inhibit the formation of new microvasculature. dovepress.com Additionally, chromene derivatives, which share structural similarities with quinolinones, have demonstrated anti-angiogenic properties in a zebrafish model, with one compound showing a high potential to inhibit blood vessel formation. nih.gov

Antioxidant Mechanisms in Cell-Free Systems

Some quinolinone analogues have been investigated for their antioxidant properties in cell-free chemical assays. These studies typically measure the compound's ability to scavenge free radicals, which are implicated in cellular damage.

In one study, novel 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones were tested for their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. mdpi.com Two compounds, 3g and 3h, displayed promising antioxidant activity, with DPPH radical scavenging percentages of 70.6% and 73.5%, respectively, at a concentration of 10 µM. mdpi.com This activity was comparable to the standard antioxidant, Trolox. mdpi.com Another study on quinoline-2-one derivatives measured their hydrogen peroxide (H₂O₂) scavenging activity. A quinolinonyl-glycine derivative exhibited excellent activity, which was attributed to the presence of COOH and OH functional groups. ekb.eg

Antimicrobial Efficacy in Laboratory Strains (In Vitro)

The quinolone scaffold is famously the basis for a major class of antibiotics (fluoroquinolones). It is therefore not surprising that novel analogues of this compound have been synthesized and tested for their efficacy against various laboratory strains of bacteria and fungi.

Studies have demonstrated that synthetic 4-hydroxy-2-quinolone analogues possess significant antimicrobial, particularly antifungal, activity. nih.gov In one comprehensive screening, brominated analogues with long alkyl side chains exhibited exceptional activity against the fungus Aspergillus flavus, with one compound showing a half-maximal inhibitory concentration (IC₅₀) of 1.05 µg/mL, which was more potent than the control drug, amphotericin B. nih.gov The same compounds also showed inhibitory activity against the Gram-positive bacterium Staphylococcus aureus. nih.gov

Other research efforts have focused on synthesizing various 7-substituted-4-hydroxyquinolin-2(1H)-one derivatives and screening them against both bacteria and fungi. researchgate.net While antibacterial activity varied, some compounds exhibited potent to mild antifungal activity against Candida albicans. researchgate.net The structure-activity relationship appears to be complex, with different substitutions on the quinolone ring leading to varied efficacy against different microbial strains. nih.govmdpi.com

| Compound Analogue | Microbial Strain | Activity Type | Reported Value (IC₅₀) | Source |

|---|---|---|---|---|

| Brominated analogue 3j (with nonyl side chain) | Aspergillus flavus (Fungus) | Antifungal | 1.05 µg/mL | nih.gov |

| Analogue 3i | Staphylococcus aureus (Gram-positive bacterium) | Antibacterial | Significant inhibitory activity | nih.gov |

| Analogue 3j | Staphylococcus aureus (Gram-positive bacterium) | Antibacterial | Significant inhibitory activity | nih.gov |

| Various 7-substituted derivatives | Candida albicans (Fungus) | Antifungal | Potent to mild activity | researchgate.net |

Antibacterial Activity against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis, Gram-negative pathogens)

Analogues of this compound are recognized for their potent antibacterial properties, a characteristic feature of the broader fluoroquinolone class of antibiotics. Their mechanism of action typically involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, and repair. nih.gov

With the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis, the causative agent of tuberculosis, there is a pressing need for novel antitubercular agents. Fluoroquinolones are a key component of treatment regimens for drug-resistant tuberculosis. nih.gov Research into fluoroquinolone analogues has shown that structural modifications can lead to compounds effective against resistant strains. nih.gov While some ester derivatives of fluoroquinolones have shown reduced activity against M. tuberculosis, they have exhibited bioactivity against other fluoroquinolone-resistant bacteria, suggesting an alternative mechanism of action. nih.gov The carboxylic acid group, a common feature in many fluoroquinolones, is crucial for their primary mode of action but is also associated with side effects. nih.gov

In the context of Gram-negative pathogens, which possess a challenging outer membrane, the development of effective antibiotics is a significant hurdle. The structure-activity relationship (SAR) studies of fluoroquinolone analogues indicate that modifications at the C-7 position can significantly influence their antibacterial spectrum and potency. mdpi.com For instance, the introduction of bulky heterocyclic moieties at this position has been shown to enhance interactions with the bacterial enzyme, leading to improved inhibition of both Gram-positive and Gram-negative bacteria. mdpi.com In silico studies, including molecular docking, have been employed to predict the binding affinity of novel fluoroquinolone analogues to the DNA gyrase of Gram-negative bacteria such as E. coli, K. pneumoniae, and P. aeruginosa. mdpi.com These computational models suggest that specific substitutions on the quinolone core can lead to favorable interactions within the quinolone resistance-determining region (QRDR) of the target enzymes. mdpi.com

Table 1: In Vitro Antibacterial Activity of Selected Fluoroquinolone Analogues

| Compound/Analogue | Bacterial Strain | Activity Metric (e.g., MIC, IC50) | Reference |

|---|---|---|---|

| 7-benzimidazol-1-yl-fluoroquinolone (FQH-2) | S. aureus | MIC: 0.250 µg/mL | mdpi.com |

| Ciprofloxacin (Control) | S. aureus | MIC: 0.500 µg/mL | mdpi.com |

This table is interactive and can be sorted by clicking on the column headers.

Antifungal and Antiviral Activity in Cell Cultures

The therapeutic utility of quinolone analogues extends beyond antibacterial applications, with a growing body of evidence supporting their potential as antifungal and antiviral agents. The precise mechanisms underlying these activities are still under investigation but are thought to involve the inhibition of pathogen-specific enzymes or interference with viral replication processes.

Several studies have evaluated the in vitro antifungal activity of various quinoline derivatives against a range of fungal pathogens. For example, 7-chloro-4-arylhydrazonequinolines have demonstrated notable activity against several oral fungi, including various Candida and Rhodotorula species, with minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the first-line antifungal drug fluconazole. researchgate.net This suggests that the quinoline scaffold can be a promising starting point for the development of new antifungal agents. researchgate.net Similarly, certain 4-oxo-4H-quinoline acylhydrazone derivatives have exhibited moderate fungicidal activities against various phytopathogenic fungi. nih.gov

In the realm of antiviral research, fluoroquinolones have been shown to inhibit the replication of a variety of viruses in vitro. For instance, ofloxacin and levofloxacin (B1675101) have demonstrated a dose-dependent inhibition of polyomavirus BK replication in primary human kidney cells. nih.gov The mechanism of antiviral action for some quinolones is attributed to the inhibition of cellular functions that are required for viral replication. nih.gov Furthermore, certain 7-chloroquinoline (B30040) derivatives have displayed promising inhibitory activity against influenza A virus (IAV) and SARS-CoV-2 in vitro. nii.ac.jp

Table 2: In Vitro Antifungal and Antiviral Activity of Selected Quinolone Analogues

| Compound/Analogue | Pathogen | Activity Metric (e.g., MIC, IC50) | Reference |

|---|---|---|---|

| 7-chloro-4-arylhydrazonequinoline (4a) | Candida albicans | MIC: 25 µg/mL | researchgate.net |

| 7-chloro-4-arylhydrazonequinoline (4a) | Candida albicans | MFC: 50 µg/mL | researchgate.net |

| Fluconazole (Control) | Rhodutorula glutinis | MIC: 32 µg/mL | researchgate.net |

| Ofloxacin | Polyomavirus BK | ~90% inhibition at 150 µg/ml | nih.gov |

| Levofloxacin | Polyomavirus BK | ~90% inhibition at 150 µg/ml | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Antimalarial and Antitrypanosomal Activity in Parasitic Models

Quinolone-based compounds have a long history in the fight against parasitic diseases, with chloroquine (B1663885), a 4-aminoquinoline, being a cornerstone of antimalarial therapy for decades. The emergence of drug-resistant parasites has necessitated the development of new and effective antiprotozoal agents. Analogues of this compound are being explored for their potential in this area.

A diverse range of 4-(1H)-quinolone derivatives have been synthesized and evaluated for their in vitro antiprotozoal activities. nih.gov Studies have shown that these compounds can exhibit potent antimalarial activity at low micromolar concentrations against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov The mechanism of action for many quinoline antimalarials involves interference with the parasite's ability to detoxify heme, a toxic byproduct of hemoglobin digestion. nii.ac.jp Structural modifications, particularly at positions 1 and 2 of the quinolone ring, have been shown to significantly impact antimalarial potency. nih.gov

In addition to their antimalarial properties, quinolone analogues have also demonstrated promising activity against trypanosomes, the causative agents of sleeping sickness and Chagas disease. nih.govnih.gov In vitro studies have revealed that certain 4-(1H)-quinolone derivatives can exert a strong antitrypanosomal effect against Trypanosoma brucei rhodesiense. nih.gov The proposed mechanism of action for the antitrypanosomal activity of some fluoroquinolones is the targeting of the parasite's type II topoisomerase, leading to the formation of protein-DNA covalent complexes and subsequent cell death. nih.gov

Table 3: In Vitro Antimalarial and Antitrypanosomal Activity of Selected 4-(1H)-Quinolone Derivatives

| Compound/Analogue | Parasite | Activity Metric (IC50) | Reference |

|---|---|---|---|

| Compound 5a | Plasmodium falciparum | 90 nM | nih.gov |

| Compound 10a | Trypanosoma brucei rhodesiense | 1.25 µM | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Chemosensing Applications and Probe Development

Beyond their therapeutic potential, the unique spectroscopic properties of quinolin-2(1H)-one derivatives, including those related to this compound, make them valuable scaffolds for the development of chemosensors and fluorescent probes. Their ability to exhibit changes in their photophysical properties upon interaction with specific analytes allows for the sensitive and selective detection of various biomolecules.

Detection of Biomolecules (e.g., thiol-containing amino acids)

The development of fluorescent probes for the detection of biologically important molecules is a rapidly growing field. The quinolin-2(1H)-one core can be functionalized to create probes that respond to specific analytes through mechanisms such as Michael addition. For example, a chalcone (B49325) derivative of 7-(diethylamino)quinolin-2(1H)-one has been developed as a turn-off fluorescent probe for the detection of bisulfite. nih.gov This probe demonstrated high selectivity and a low detection limit, highlighting the potential for designing similar probes for other biomolecules. nih.gov While direct evidence for the use of this compound in detecting thiol-containing amino acids is not prevalent in the provided context, the principles of probe design based on the quinolinone scaffold are well-established and could be extended to this application.

Spectroscopic Properties for Fluorescence Imaging

The inherent fluorescence of the quinolin-2(1H)-one nucleus is a key feature that enables its use in fluorescence imaging. The introduction of various substituents onto this core structure can modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and fluorescence lifetime. For instance, the presence of an electron-donating group, such as a diethylamino group at the C-7 position, can enhance the fluorescence quantum yield. nih.gov The interaction of these fluorescent derivatives with other molecules, such as the macrocycle cucurbit nih.govuril, can further modulate their spectroscopic properties, leading to increased fluorescence intensity. nih.gov These characteristics are highly desirable for the development of fluorescent probes for cellular imaging, allowing for the visualization of biological processes and the localization of specific analytes within cells.

Computational and Theoretical Studies on 7 Fluoro 4 Hydroxyquinolin 2 1h One

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For derivatives of the 4-hydroxyquinolin-2(1H)-one scaffold, docking studies have been instrumental in identifying potential anticancer agents.

Research on similar 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives has shown that these compounds can effectively bind to the active site of the EGFR tyrosine kinase domain. nih.gov Docking simulations revealed that these molecules establish well-conserved hydrogen bonds with key amino acid residues within the active pocket, similar to the known inhibitor erlotinib. nih.gov For instance, one of the most active compounds in a study, 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one, demonstrated a high MolDock score, indicating strong binding affinity. nih.gov

Similarly, another study investigating a 4-hydroxyquinolone analogue as a potential anaplastic lymphoma kinase (ALK) inhibitor found that the compound showed good stability within the ALK active site. mdpi.comsciforum.net The docking results highlighted significant interactions, including hydrogen bonds with residues Met1199 and Glu1197, which are crucial for inhibitor binding. mdpi.comsciforum.net

These findings suggest that 7-fluoro-4-hydroxyquinolin-2(1H)-one would likely exhibit similar binding patterns. The fluorine atom at the 7-position could further enhance binding affinity and selectivity through additional interactions, such as halogen bonds or by altering the electronic properties of the quinolone ring system. Docking studies for this specific compound would be essential to predict its most likely biological targets and to guide the design of more potent derivatives.

Table 1: Example Molecular Docking Scores for 4-Hydroxyquinolone Derivatives

| Compound | Target Protein | Docking Score (Example Unit) | Key Interacting Residues |

|---|---|---|---|

| 4-hydroxyquinolone analogue | Anaplastic Lymphoma Kinase (ALK) | -8.054 kcal/mol | Met1199, Glu1197 |

| Compound IVg | EGFR Tyrosine Kinase | -137.813 (MolDock Score) | Not specified |

| Imatinib (Standard) | EGFR Tyrosine Kinase | -119.354 (MolDock Score) | Not specified |

Note: Data is illustrative and based on studies of similar, not identical, compounds. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations provide detailed information about the stability of ligand-protein complexes, conformational changes, and the dynamics of interactions that are not apparent from static docking poses. mdpi.commdpi.com

For quinoline (B57606) and quinazoline (B50416) derivatives, MD simulations have been used to validate docking results and to understand the mechanism of action. For example, MD simulations of a novel 4-hydroxyquinazoline (B93491) derivative bound to Poly(ADP-ribose) polymerase (PARP) were conducted for 30 nanoseconds to investigate the stability of a key hydrogen bond with the residue ASP766. mdpi.com The analysis of root mean square deviation (RMSD) and radius of gyration (Rg) indicated minimal fluctuations, confirming a high level of stability for the complex. mdpi.com Such stability is often correlated with potent inhibitory activity.

MD simulations can also reveal dynamic conformational changes in the target protein upon ligand binding. Studies on other inhibitors have shown that ligand binding can induce specific structural rearrangements that are critical for inhibiting the protein's function. nih.gov Applying MD simulations to a complex of this compound with a potential target (identified through docking) would be a critical next step. These simulations would help to:

Assess the stability of the binding pose over time.

Analyze the persistence of key hydrogen bonds and other interactions.

Identify water-mediated interactions that might contribute to binding affinity.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are used to investigate the electronic structure, geometry, and energetic properties of molecules. acs.org Methods like Density Functional Theory (DFT) provide insights into molecular orbitals, charge distribution, and reactivity, which are fundamental to understanding a molecule's behavior. acs.org

Studies on 4-hydroxyquinoline (B1666331) and its derivatives have employed quantum chemical calculations to explore various properties. researchgate.netnih.gov These calculations have been used to:

Determine Tautomeric Stability: For 4-hydroxyquinolin-2(1H)-one, quantum calculations can determine the relative energies of its different tautomeric forms (e.g., the keto and enol forms). Research on the parent 4-hydroxyquinoline has shown that the keto form is the major tautomer in the ground, excited singlet, and triplet states in neutral solutions. researchgate.netnih.gov

Analyze Spectroscopic Data: Calculated UV-Vis and vibrational (FT-IR, Raman) spectra can be compared with experimental data to confirm the molecular structure and understand electronic transitions. researchgate.netnih.gov

Investigate Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's chemical reactivity and its ability to donate or accept electrons. The HOMO-LUMO energy gap can be correlated with chemical stability and nonlinear optical properties. nih.gov

Map Molecular Electrostatic Potential (MEP): MEP maps reveal the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack.

For this compound, quantum chemical calculations would be particularly valuable for understanding the impact of the electron-withdrawing fluorine atom on the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Table 2: Example Calculated Properties for 4-Hydroxyquinolone Derivatives

| Property | Method | Calculated Value | Significance |

|---|---|---|---|

| Tautomer Energy Difference (Keto vs. Enol) | G3B3 | -8.6 kcal/mol | Predicts the predominant tautomeric form |

| HOMO-LUMO Gap | DFT | Varies by derivative | Relates to chemical reactivity and stability |

| First Hyperpolarizability | DFT | Varies by derivative | Indicates nonlinear optical properties |

Note: Values are illustrative and based on studies of the 4-hydroxyquinoline scaffold. researchgate.netnih.gov

In Silico ADME Prediction and Drug Likeness Scoring

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. researchgate.netsrce.hr Drug likeness scoring, often based on rules like Lipinski's Rule of Five, assesses whether a compound possesses physicochemical properties consistent with orally active drugs.

For quinoline derivatives, in silico ADME profiling is routinely performed. semanticscholar.org These predictions typically evaluate several key parameters:

Lipinski's Rule of Five: Assesses oral bioavailability based on molecular weight (MW < 500), lipophilicity (LogP < 5), number of hydrogen bond donors (HBD < 5), and number of hydrogen bond acceptors (HBA < 10).

Topological Polar Surface Area (TPSA): A predictor of drug permeability through membranes.

Aqueous Solubility (LogS): Crucial for absorption and formulation.

Blood-Brain Barrier (BBB) Permeability: Important for CNS-targeting drugs.

Computational models can predict these properties for this compound before its synthesis, allowing for an early assessment of its drug-like potential. The fluorine atom is known to impact lipophilicity and metabolic stability, and these models can quantify such effects.

Table 3: Predicted Physicochemical and ADME Properties for a Hypothetical Fluoroquinolone

| Parameter | Predicted Value | Drug-Likeness Guideline |

|---|---|---|

| Molecular Weight ( g/mol ) | < 500 | Pass (Lipinski) |

| LogP (Lipophilicity) | < 5 | Pass (Lipinski) |

| Hydrogen Bond Donors | < 5 | Pass (Lipinski) |

| Hydrogen Bond Acceptors | < 10 | Pass (Lipinski) |

| Topological Polar Surface Area (Ų) | < 140 | Good oral bioavailability expected |

| Aqueous Solubility (LogS) | -3 to -5 | Moderately to poorly soluble |

Note: This table presents typical predicted values and guidelines for drug-like molecules and is not based on experimental data for the specific compound. semanticscholar.orgmdpi.com

Virtual Screening and Ligand-Based Drug Design Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov This can be done using either structure-based methods (like molecular docking) or ligand-based methods.

Structure-Based Virtual Screening (SBVS): In SBVS, a library of compounds is docked into the three-dimensional structure of a biological target. This approach was used to identify an 8-hydroxyquinoline (B1678124) as a high-affinity binder and inhibitor of the GLI1 transcription factor, a cancer target. nih.govnih.gov

Ligand-Based Drug Design: When the 3D structure of the target is unknown, methods like pharmacophore modeling can be used. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) that a molecule must possess to bind to the target. An integrated virtual screening approach combining pharmacophore models, molecular docking, and MD simulations has been successfully used to discover novel inhibitors for targets like 4-hydroxyphenylpyruvate dioxygenase (HPPD). frontiersin.org

The this compound scaffold can serve as a starting point for both approaches. It can be included in libraries for SBVS against various targets, or it can be used as a template to build a pharmacophore model for ligand-based screening to find other structurally diverse compounds with potentially similar biological activity. frontiersin.orgyoutube.com

Future Research Directions and Translational Perspectives Non Clinical Focus

Design of Novel 7-Fluoro-4-hydroxyquinolin-2(1H)-one Scaffolds with Enhanced Selectivity

Future research will likely focus on the rational design of novel derivatives of this compound to achieve enhanced selectivity for specific biological targets. The quinolinone scaffold is considered a "privileged structure" in drug discovery, known for its versatility and wide range of biological activities. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies are crucial for this endeavor. For fluoroquinolones, chemical modifications at positions C3 and C7 have been shown to significantly influence their biological activity and lipophilicity. researchgate.net

The design of hybrid molecules is a promising strategy. By combining the this compound core with other pharmacologically active moieties, such as cinnamic or benzoic acid derivatives, researchers can develop multi-target agents. mdpi.comresearchgate.net This approach aims to create compounds that can interact with multiple biological pathways simultaneously, potentially leading to synergistic effects. For example, research on other 4-hydroxy-2-quinolinone derivatives has led to the development of compounds with combined antioxidant and lipoxygenase (LOX) inhibitory activity. mdpi.com Future efforts could therefore involve synthesizing a library of this compound derivatives with diverse substitutions at key positions to modulate their selectivity and potency against various enzymes and receptors.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

While quinoline (B57606) and quinolinone derivatives are known to interact with a variety of biological targets, the specific targets and mechanistic pathways for this compound remain largely unexplored. mdpi.comnih.gov A key future direction is the identification of novel cellular binding partners for this compound and its derivatives.

Functional proteomics approaches, which have been used to screen for quinoline-binding proteins, could be employed. nih.gov Such studies have successfully identified aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2) as selective targets for certain quinoline drugs. nih.gov Investigating the interaction of this compound with these and other proteins in the human purine-binding proteome could reveal new mechanisms of action. nih.gov

Furthermore, many quinoline-based molecules have been developed as inhibitors of key targets in oncology, including receptor tyrosine kinases like c-Met, EGFR, and VEGFR, as well as the PI3K/mTOR signaling pathway. nih.gov Future research could assess the potential of this compound scaffolds to inhibit these or other undiscovered kinases and cellular pathways involved in disease progression.

| Potential Target Class | Specific Examples | Relevance |

| Enzymes | Aldehyde Dehydrogenase 1 (ALDH1), Quinone Reductase 2 (QR2), Lipoxygenase (LOX) mdpi.comnih.gov | Implicated in various cellular processes and diseases. |

| Receptor Tyrosine Kinases | c-Met, EGFR, VEGFR nih.gov | Crucial regulators of cell growth and proliferation. |

| Signaling Pathways | PI3K/mTOR nih.gov | Central pathway in cell metabolism, growth, and survival. |

Development of this compound as Chemical Probes for Biological Systems

The intrinsic fluorescence properties of the quinoline nucleus make it an attractive scaffold for the development of chemical probes for bioimaging applications. crimsonpublishers.comcrimsonpublishers.com These probes are invaluable tools for visualizing and tracking biomolecules, detecting specific analytes within cells, and diagnosing diseases at an early stage. crimsonpublishers.comcrimsonpublishers.com

Future work could focus on modifying the this compound structure to create highly specific and sensitive fluorescent probes. This can be achieved by introducing specific reactive sites or recognition moieties to the core structure. For instance, researchers have successfully turned a quinoline-based anticancer agent into a fluorescent probe for cell imaging by adding a small N-dimethyl group, allowing it to be tracked as it accumulates in the endoplasmic reticulum. nih.gov Similarly, quinolinone-chalcone derivatives have been designed as "turn-off" fluorescent probes for detecting specific analytes like bisulfite. nih.gov

Another avenue involves the development of radioiodinated derivatives for molecular imaging applications, such as positron emission tomography (PET) or single-photon emission computed tomography (SPECT). nih.gov By labeling the this compound scaffold with a radioisotope, researchers could create probes for imaging specific receptors or enzymes in vivo. nih.gov

| Probe Type | Design Strategy | Potential Application |

| Fluorescent Probes | Introduce reactive groups or recognition moieties. nih.govnih.gov | Live-cell imaging, analyte detection, cellular staining. crimsonpublishers.comcrimsonpublishers.com |

| Multiphoton Probes | Synthesize derivatives with enhanced three-photon absorption. crimsonpublishers.com | Deeper tissue penetration and lower autofluorescence imaging. crimsonpublishers.com |

| Radiolabeled Probes | Incorporate radioisotopes like Iodine-125. nih.gov | In vivo imaging of biological targets like receptors. nih.gov |

Potential in Materials Science and Analytical Applications

Beyond biological applications, the quinolinone scaffold holds significant potential in materials science and analytical chemistry. researchgate.netacs.org Recent research has established quinolinones as versatile, multi-stimuli-responsive motifs that can be used to create advanced, recyclable materials. acs.org

The ability of quinolinones to undergo a reversible [2π + 2π] cycloaddition triggered by light and thermal stimuli allows for precise control over covalent bond formation and cleavage. acs.org This property can be harnessed to develop next-generation recyclable polymer networks, advanced coatings, and adhesives capable of on-demand debonding. acs.org Future studies could explore the incorporation of this compound into polymer backbones to create novel materials with tailored photo-responsive and thermal properties. The fluorine atom may further enhance the stability and electronic characteristics of these materials.

In analytical chemistry, the fluorescent properties of the scaffold can be utilized to create chemosensors for detecting specific ions or molecules. researchgate.net For example, a 7-(diethylamino)quinolin-2(1H)-one-chalcone derivative has been developed as a highly selective fluorescent probe for detecting bisulfite in wine samples. nih.gov This demonstrates the potential for creating specialized analytical tools based on the this compound core for applications in food safety, environmental monitoring, and industrial quality control.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and chemical synthesis. nih.govnih.gov These computational tools can analyze vast datasets to identify promising lead compounds, predict their biological activities, and optimize their properties, thereby accelerating the discovery process. africansciencegroup.comtue.nl

For the this compound scaffold, AI and ML can be applied in several ways. Quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms to predict the biological activity of novel derivatives based on their molecular structures. researchgate.net This allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. researchgate.netmdpi.com

Generative AI models can be used for de novo drug design, creating entirely new molecular structures based on a desired set of properties. chemrxiv.orgyoutube.com These models can explore the vast chemical space around the this compound core to design novel ligands with enhanced potency and selectivity. chemrxiv.org Furthermore, AI can predict synthetic pathways and optimize reaction conditions, streamlining the chemical synthesis process. researchgate.net The integration of AI and ML into the research pipeline will be crucial for efficiently exploring the potential of the this compound scaffold and accelerating the translation of these findings into practical applications. africansciencegroup.comnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-fluoro-4-hydroxyquinolin-2(1H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of fluorinated anthranilic acid derivatives or through halogenation of preformed quinolinone scaffolds. For example, describes a two-step synthesis for chlorinated analogs involving nucleophilic substitution and acid-catalyzed cyclization. Adapting this, fluorination may require anhydrous conditions with KF or Selectfluor® under inert atmosphere (N₂/Ar) to avoid side reactions. Typical yields range from 50–70%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .

- Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Fluorination | Selectfluor®, DMF, 80°C, 12h | 65 | 90 |

| Cyclization | H₂SO₄, reflux, 4h | 70 | 95 |

Q. How is this compound characterized spectroscopically, and what diagnostic peaks confirm its structure?

- Methodological Answer :

- IR Spectroscopy : A broad O–H stretch near 3200–3400 cm⁻¹ and C=O absorption at ~1660 cm⁻¹ confirm the hydroxyquinolinone core. Fluorine substitution is indicated by C–F stretches at 1100–1250 cm⁻¹ .

- ¹H/¹³C NMR : The quinolinone proton (H-2) appears as a singlet at δ ~6.5 ppm. Fluorine’s deshielding effect shifts H-7 downfield (δ ~8.1 ppm, J = 8–10 Hz for coupling with F). ¹³C NMR shows C=O at ~165 ppm and C-F at ~150 ppm (³J coupling) .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Antimicrobial activity is assessed via broth microdilution (MIC determination against Gram+/Gram– bacteria). Anticancer potential is tested using MTT assays (e.g., IC₅₀ against HeLa or MCF-7 cells). reports MIC values of 12.5–25 µg/mL for similar compounds, with cytotoxicity evaluated at 48–72h exposure .

Advanced Research Questions

Q. How does the position of fluorine substitution affect the electronic properties and reactivity of 4-hydroxyquinolin-2(1H)-one derivatives?

- Methodological Answer : Fluorine’s electron-withdrawing nature alters the quinolinone ring’s electron density. Computational studies (DFT/B3LYP) show decreased HOMO-LUMO gaps in 7-fluoro derivatives compared to non-fluorinated analogs, enhancing electrophilic reactivity. highlights fluorine’s role in stabilizing transition states during nucleophilic attacks .

- Data Contradiction : While some studies suggest fluorine at position 7 improves antimicrobial activity (), others note reduced solubility in polar solvents due to increased hydrophobicity .

Q. What strategies mitigate poor aqueous solubility of this compound in pharmacological studies?

- Methodological Answer :

- Salt Formation : React with NaOH/KOH to form water-soluble sodium/potassium salts.

- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes (e.g., β-cyclodextrin increases solubility by ~20-fold).

- Prodrug Design : Esterify the hydroxyl group (e.g., acetyl or phosphate esters) for improved bioavailability .

Q. How can computational modeling predict the binding affinity of this compound to biological targets like DNA gyrase?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins. For DNA gyrase, the fluorinated quinolinone’s planar structure fits into the ATP-binding pocket, with hydrogen bonding to Ser84 and π-stacking with Phe87. validates these interactions using Gibbs free energy calculations (ΔG = −9.2 kcal/mol) .

Q. What analytical techniques resolve contradictions in reported synthetic yields for fluorinated quinolinones?

- Methodological Answer :

- HPLC-PDA : Quantify purity and identify byproducts (e.g., di-fluorinated isomers).

- LC-MS : Detect trace intermediates (e.g., uncyclized precursors).

- X-ray Crystallography : Resolve structural ambiguities from NMR/IR. highlights solid-phase synthesis for reducing side reactions, improving yields to >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.